In Vivo Antiviral Efficacy Against Murine Cytomegalovirus: SR3722 vs. Ganciclovir and Ganciclovir Phosphonate
In a direct head-to-head comparison using a severe combined immunodeficient (SCID) mouse model infected with murine cytomegalovirus, the target compound (designated SR3722) demonstrated inferior efficacy to both ganciclovir and the ganciclovir phosphonate enantiomer SR3773 [1]. The ganciclovir phosphonate SR3773 and the R,S enantiomeric mixture SR3745A significantly extended the mean time to death relative to ganciclovir control across doses of 12.5, 25, and 50 mg/kg/day [1]. In contrast, SR3722 proved less potent than ganciclovir across all evaluated parameters in both SCID and BALB/c mice [1].
| Evidence Dimension | In vivo antiviral efficacy (survival extension) in murine CMV-infected SCID mice |
|---|---|
| Target Compound Data | Less potent than ganciclovir across all evaluated doses (12.5–50 mg/kg/day IP); did not extend mean time to death beyond ganciclovir control |
| Comparator Or Baseline | Ganciclovir (positive control); SR3773 (R-enantiomer of ganciclovir phosphonate) at 12.5, 25, and 50 mg/kg/day significantly extended mean time to death vs. ganciclovir; SR3745A (R,S mixture) also superior to ganciclovir |
| Quantified Difference | SR3773 and SR3745A were superior to ganciclovir in extending mean time to death, while SR3722 was less potent than ganciclovir. No quantitative CI or p-value available for SR3722 vs. ganciclovir alone from the abstract; SR3722 and SR3772 were explicitly described as ‘less potent than ganciclovir’. |
| Conditions | Murine cytomegalovirus (MCMV) infection in severe combined immunodeficient (SCID) mice; compounds administered intraperitoneally at 12.5, 25, and 50 mg/kg/day. In normal BALB/c mice, SR3773 and ganciclovir were approximately equally active in preventing death, whereas SR3722 was again less potent. |
Why This Matters
Demonstrates that CAS 117086-99-4 is functionally distinct from closely related ganciclovir phosphonates in vivo, making it suitable as a comparative baseline or negative control for structure-activity studies, but unsuitable for applications requiring ganciclovir-level antiviral efficacy.
- [1] Smee DF, et al. Nucleotide analogs related to acyclovir and ganciclovir are effective against murine cytomegalovirus infections in BALB/c and severe combined immunodeficient mice. Antimicrob Agents Chemother. 1994;38(9):2165-8. doi:10.1128/AAC.38.9.2165. View Source
